Parvaquone

Beschreibung

Stereochemical Configuration and Isomerism

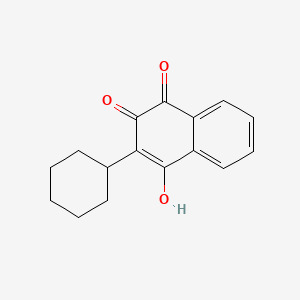

Parvaquone lacks chiral centers due to its planar naphthoquinone core and symmetric cyclohexyl substituent, rendering it achiral . However, tautomerism is possible between the keto-enol forms of the naphthoquinone system. The hydroxyl group at position 3 can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the enol tautomer . Computational studies on analogous naphthoquinones suggest that this tautomeric equilibrium influences redox properties and electronic distribution .

No geometric (cis/trans) isomerism is observed in this compound, as the cyclohexyl group adopts a chair conformation that minimizes steric hindrance with the planar quinone system . X-ray crystallography confirms the absence of stereoisomeric variability in the solid state .

Crystallographic Data and Solid-State Characterization

This compound crystallizes in the monoclinic crystal system with space group P2₁/n and unit cell parameters:

- a = 14.401 Å

- b = 5.328 Å

- c = 17.393 Å

- β = 98.926°

- Volume = 1,318.42 ų

- Z = 4 (molecules per unit cell) .

The crystal structure reveals O–H···O hydrogen-bonded dimers across symmetry centers, with an intermolecular hydrogen bond length of 2.66 Å between the hydroxyl group (O3–H30) and a carbonyl oxygen (O2) . The cyclohexyl ring adopts a chair conformation , with bond lengths and angles consistent with standard cyclohexane derivatives (C–C: 1.53–1.55 Å; C–C–C: 109.5°) . Stacking interactions between naphthoquinone cores occur at a distance of 3.45 Å , indicative of weak π-π interactions .

Key crystallographic data:

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Density (calculated) | 1.27 g/cm³ |

| R-factor | 0.051 |

| Refinement method | Full-matrix least squares |

Computational Chemistry Predictions

While explicit density functional theory (DFT) calculations for this compound are limited in the literature, studies on structurally related naphthoquinones provide insights into its electronic properties. The quinone moiety is predicted to exhibit a low-energy lowest unoccupied molecular orbital (LUMO), localized on the carbonyl groups, facilitating electron acceptance in redox reactions . Molecular orbital analysis suggests that the hydroxyl and cyclohexyl substituents modulate the HOMO (highest occupied molecular orbital) distribution, with the hydroxyl group contributing to intramolecular charge transfer .

Key computational insights:

- Redox potential : The electron-withdrawing quinone core grants this compound a reduction potential comparable to other antiprotozoal hydroxynaphthoquinones (e.g., buthis compound) .

- Solubility : LogP values estimated at 3.2 indicate moderate hydrophobicity, consistent with its poor aqueous solubility .

- Vibrational modes : Infrared (IR) simulations predict strong C=O stretches near 1,670 cm⁻¹ and O–H bends at 1,250 cm⁻¹ , aligning with experimental spectra .

The cyclohexyl group’s steric bulk is computationally modeled to hinder rotation about the C2–C(cyclohexyl) bond, stabilizing the molecule’s planar conformation . These predictions align with crystallographic data, underscoring the synergy between computational and experimental methods in structural analysis.

Eigenschaften

CAS-Nummer |

4042-30-2 |

|---|---|

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |

InChI-Schlüssel |

XBGHCDVBZZNDBY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Kanonische SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Andere CAS-Nummern |

4042-30-2 |

Piktogramme |

Irritant |

Synonyme |

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclohexylation of 1-Naphthol Derivatives

A widely adopted strategy involves the cyclohexylation of 1-naphthol or its derivatives. In one approach, 1-naphthol undergoes Friedel-Crafts alkylation with cyclohexyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). This step yields 2-cyclohexyl-1-naphthol, which is subsequently oxidized to this compound using oxidizing agents like chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂).

Reaction Scheme:

-

Cyclohexylation:

-

Oxidation:

This two-step process achieves an overall yield of 33.8%, with the cyclohexylation step alone yielding 86%. The use of commercially available raw materials and mild reaction conditions makes this method industrially viable.

Squaric Acid Ester-Based Synthesis

Alternative routes employ diisopropyl squarate as a starting material. In a method disclosed by Solorio-Alvarado et al., cyclohexylmagnesium chloride reacts with diisopropyl squarate to form a cyclohexyl-substituted intermediate. Subsequent addition of phenyllithium and thermal cyclization yields a protected naphthoquinone, which is deprotected using boron tribromide (BBr₃) to produce this compound.

Key Advantages:

Limitations:

Chloronaphthoquinone Derivative Route

A modified approach by Sanjay et al. utilizes 2,3-dichloro-1,4-naphthoquinone as the starting material. Silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) facilitate the substitution of chlorine atoms with cyclohexyl groups in acetonitrile (ACN)/water solvent systems. This one-pot reaction simplifies the synthesis and enhances scalability.

Optimized Conditions:

-

Temperature: 70–75°C

-

Reagents:

-

AgNO₃ (1 eq)

-

(NH₄)₂S₂O₈ (2.8 eq)

-

-

Solvent: ACN/water (1:1.3 v/v)

This method achieves a 66% yield with high purity, making it suitable for large-scale production.

Microwave-Assisted Synthesis

Recent innovations leverage microwave irradiation to accelerate reaction kinetics. For instance, thermolysis of squaric acid ester intermediates under microwave conditions reduces reaction times from hours to minutes. This approach minimizes side reactions and improves yields for this compound analogs.

Example Protocol:

Comparative Analysis of Synthetic Methods

Process Optimization and Industrial Considerations

Solvent and Reagent Recovery

Economic and environmental factors drive the recovery of high-cost reagents. For example, silver residues from the chloronaphthoquinone route can be reclaimed via filtration and reused in subsequent batches. Similarly, dichloromethane (DCM) and acetonitrile are distilled and recycled to reduce waste.

Analyse Chemischer Reaktionen

Reaktionstypen: Parvaquon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Reduktion: Die Reduktion von Parvaquon kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen mit Parvaquon verwenden häufig Reagenzien wie Alkylhalogenide unter basischen Bedingungen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Naphthochinone, die ein breites Spektrum an biologischen Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Theileria parva

-

Treatment of East Coast Fever :

- Clinical trials have demonstrated that parvaquone is effective in treating ECF. In one study involving 100 naturally infected cattle, 88% of those treated with this compound showed recovery from the disease .

- Another study indicated that this compound achieved a cure rate of 80% among cattle with advanced symptoms of ECF .

-

Comparative Studies :

- This compound has been compared with buthis compound, a more potent derivative. Both compounds exhibit similar efficacy in curing ECF, with buthis compound having a slightly higher cure rate (90%) compared to this compound (88%) in controlled trials .

- A study highlighted that while both drugs are effective, buthis compound persists longer in plasma and has a lower toxicity profile, making it a preferred option in certain cases .

Applications Beyond Theileria

This compound's applications extend to other protozoal infections:

- Neospora caninum : Research indicates that this compound inhibits the proliferation of Neospora caninum, suggesting potential use in treating neosporosis in livestock .

- Malaria and Cryptosporidiosis : Historical studies have shown that compounds related to this compound exhibit activity against malaria and cryptosporidiosis, indicating a broader spectrum of antiprotozoal activity .

Table 1: Summary of Clinical Trials Using this compound

Safety and Toxicity

This compound exhibits low toxicity levels, which is crucial for its use in livestock. Studies have reported an LD50 greater than 8000 mg/kg in rodents, indicating a favorable safety profile for veterinary applications .

Wirkmechanismus

Parvaquone exerts its effects by targeting the mitochondrial electron transport chain of the parasites. It binds to the quinone-binding site of cytochrome b, inhibiting the coenzyme Q-cytochrome c reductase. This disruption in the electron transport chain leads to the death of the parasites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Parvaquone belongs to the hydroxynaphthoquinone class, sharing structural and mechanistic similarities with compounds like buthis compound, atovaquone, and lapachol. Below is a detailed comparison:

Buthis compound

- Efficacy :

Buthis compound, a second-generation analog, demonstrates superior potency. In vitro studies report an EC₅₀ of 1 × 10⁻⁹ M against T. parva, 20-fold lower than this compound (EC₅₀ = 16 × 10⁻⁹ M) . Clinically, a single dose of 2.5 mg/kg buthis compound achieves 100% cure rates in cattle, compared to this compound’s 80% cure rate at 20 mg/kg . - Pharmacokinetics :

Buthis compound has a prolonged terminal elimination half-life (26.44 ± 2.81 h) versus this compound (11.12 ± 1.63 h), enabling sustained therapeutic effects . However, this compound reaches peak plasma concentration faster (0.84 ± 0.08 h vs. 3.17 ± 0.39 h) . - Stability :

this compound is more stable under ambient conditions. After 50 days of air exposure, this compound retains 75.3% potency, whereas buthis compound degrades by 45.35% .

Atovaquone

- Scope :

Atovaquone, structurally analogous to this compound, is used in humans for malaria and Pneumocystis pneumonia. Unlike this compound, it is orally administered and targets Plasmodium cytochrome bc₁ complex . - Resistance :

Atovaquone faces rapid resistance due to single-point mutations in Plasmodium, a challenge less documented in veterinary use of this compound .

This compound-Frusemide Combination

Combining this compound with frusemide (a diuretic) improves outcomes in pulmonary complication cases of theileriosis. The combination achieves a 93.3% cure rate vs. 80% for this compound alone, likely due to reduced edema and enhanced drug distribution .

Comparative Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

| Parameter | This compound | Buthis compound |

|---|---|---|

| Peak Plasma Conc. | 6.36 ± 0.58 µg/mL | 0.102 ± 0.03 µg/mL |

| Time to Peak (h) | 0.84 ± 0.08 | 3.17 ± 0.39 |

| Elimination Half-Life | 11.12 ± 1.63 h | 26.44 ± 2.81 h |

| EC₅₀ (T. parva) | 16 × 10⁻⁹ M | 1 × 10⁻⁹ M |

| Cure Rate (Cattle) | 80% at 20 mg/kg | 100% at 2.5 mg/kg |

| Stability Loss (50 days) | 24.7% | 45.35% |

Table 2: Structural and Clinical Scope of Analogues

| Compound | Target Pathogens | Primary Use | Key Advantage |

|---|---|---|---|

| This compound | T. parva, T. annulata | Bovine theileriosis | Cost-effective synthesis |

| Buthis compound | T. parva, T. equi | Broad theileriosis | Higher potency |

| Atovaquone | Plasmodium, Pneumocystis | Human malaria | Oral administration |

Key Research Findings

- Synthesis: this compound’s synthesis routes prioritize atom economy and scalability, with recent methods achieving 81% yield using BBr₃-mediated cyclization .

- Combination Therapy : this compound-frusemide is critical for managing pulmonary complications, reducing mortality in advanced theileriosis .

Biologische Aktivität

Parvaquone, a naphthoquinone derivative, is primarily known for its efficacy in treating infections caused by the protozoan parasite Theileria parva, which is responsible for East Coast Fever (ECF) in cattle. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound is structurally related to other naphthoquinones, which are known for their biological activities. Its mechanism of action involves inhibition of mitochondrial respiration in Theileria parasites, leading to a decrease in ATP production and ultimately causing parasite death. This action is similar to that of other quinones, which disrupt electron transport chains within the mitochondria.

Pharmacokinetics

Research has shown that this compound has a relatively long half-life in plasma, allowing for sustained therapeutic effects. Studies indicate that this compound can persist longer in the bloodstream compared to its analogue, buthis compound, which enhances its potential efficacy in treating infections .

Comparative Studies

Numerous studies have assessed the efficacy of this compound in treating ECF. A notable trial involved 60 cattle infected with Theileria parva, where this compound was compared with a combination treatment of this compound and frusemide. The results indicated a cure rate of 80% for those treated with this compound alone and 93.3% for the combination therapy .

| Treatment Type | Total Cattle | Cured Cattle | Cure Rate (%) |

|---|---|---|---|

| This compound | 30 | 24 | 80.0 |

| This compound + Frusemide | 30 | 28 | 93.3 |

These findings underscore the importance of early diagnosis and prompt treatment to improve outcomes in infected animals.

Case Studies

A field trial conducted in Zambia evaluated the effectiveness of a single intramuscular dose of this compound at 2.5 mg/kg in cattle diagnosed with ECF. The study reported a cure rate of 91%, demonstrating this compound's potential as an effective treatment option .

In another study involving calves treated with various dosages of this compound, it was found that administering 10 mg/kg twice at 48-hour intervals resulted in a resolution of infection in approximately 84.6% of cases .

In Vitro Studies

In vitro studies have also been conducted to assess the cytotoxicity and uptake of this compound-loaded solid lipid nanoparticles (SLN). These studies revealed that SLN formulations exhibited low cytotoxicity to U937 cells while showing significant uptake by macrophage cell lines, indicating potential for targeted delivery to the reticuloendothelial system (RES) .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute oral toxicity studies suggest that while side effects can occur, they are generally mild when administered at recommended dosages .

Q & A

Q. What are the key synthetic methodologies for Parvaquone, and how do they address scalability and reproducibility?

this compound is synthesized via squaric acid ester chemistry, involving sequential reactions:

- Step 1 : Cyclohexylmagnesium chloride addition to diisopropyl squarate at -78°C, yielding a cyclohexyl-substituted squarate (93% yield) .

- Step 2 : Aryllithium addition to squarate derivatives, followed by thermal cyclization and BBr₃-mediated deprotection to finalize the hydroxy-naphthoquinone structure (26% overall yield) . Methodological challenges include low yields (~34–42%) in aryllithium addition due to acid-sensitive tertiary alcohol intermediates, requiring strict anhydrous conditions .

Q. What is the established mechanism of action of this compound against Theileria parva?

this compound disrupts mitochondrial electron transport in Theileria schizonts, inhibiting ATP synthesis. Studies show it targets cytochrome bc₁ complex activity, inducing apoptosis in infected lymphocytes. Efficacy is stage-dependent, with higher success in early infections (lymphocyte proliferation phase) .

Q. How does this compound’s efficacy compare to second-generation analogs like Buthis compound?

Buthis compound demonstrates superior efficacy (100% protozoan clearance in early-stage trials) due to enhanced bioavailability and resistance to metabolic degradation. This compound, while effective, requires earlier administration and higher doses (e.g., 20 mg/kg vs. 2.5 mg/kg for Buthis compound) .

Q. What in vitro models are used to study this compound’s antiparasitic activity?

Lymphoblastoid cell lines infected with T. parva schizonts are standard. Key metrics include:

- Schizont viability post-treatment (via Giemsa staining) .

- IL-2 dependency for schizont reappearance after drug withdrawal, indicating host-pathogen metabolic interplay .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in this compound synthesis (e.g., aryllithium addition)?

Experimental redesigns include:

- Catalyst screening : Using Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates and reduce hydrolysis .

- Temperature modulation : Testing reactions at -40°C instead of -78°C to balance reactivity and byproduct formation .

- Alternative quenching agents : Replacing NH₄Cl with milder proton sources (e.g., acetic acid) to preserve tertiary alcohols .

Q. How should researchers address contradictions in this compound’s reported efficacy across studies?

Discrepancies arise from variables such as:

- Disease stage : Efficacy drops from 90% (early stage) to <50% in advanced infections with lymphoid necrosis .

- Host factors : Genetic variability in bovine CYP450 enzymes affects this compound metabolism . Recommendation : Standardize experimental models (e.g., synchronized T. parva infections) and report pharmacokinetic parameters (e.g., Cₘₐₓ, half-life) .

Q. What metabolomic approaches elucidate this compound’s impact on host-pathogen energy metabolism?

Targeted metabolomics via LC-MS reveals:

- ATP depletion : 60% reduction in infected lymphocytes post-treatment, correlating with schizont death .

- TCA cycle dysregulation : Accumulation of succinate and fumarate in Theileria-infected cells, reversed by this compound . Protocol : Use isotopically labeled glucose ([U-¹³C]glucose) to trace metabolic flux in treated vs. untreated cells .

Q. Why do schizonts reappear in this compound-treated lymphoblastoid cultures, and how can this be mitigated?

Schizont resurgence is linked to IL-2-like growth factors in host cells, which reactivate dormant parasite stages. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.